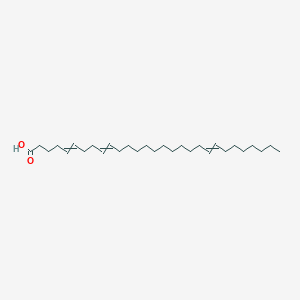
Nonacosa-5,9,21-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacosa-5,9,21-trienoic acid is a polyunsaturated fatty acid characterized by the presence of three double bonds at the 5th, 9th, and 21st positions. This compound is part of a broader class of natural compounds containing bis-methylene-interrupted Z-double bonds, which are known for their unique structural and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nonacosa-5,9,21-trienoic acid typically involves multistep processes that include the formation of bis-methylene-interrupted Z-double bonds. One common method involves the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes with EtMgBr in the presence of metallic Mg and Cp2TiCl2, followed by acid hydrolysis . This method is labor-intensive but effective in producing the desired compound.
Industrial Production Methods: the principles of stereoselective formation of bis-methylene-interrupted Z-double bonds are crucial in any large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Nonacosa-5,9,21-trienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to form epoxides or peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation techniques.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are often employed.
Major Products:
Oxidation: Epoxides, peroxides
Reduction: Saturated fatty acids
Substitution: Various substituted fatty acids depending on the reagents used
Aplicaciones Científicas De Investigación
Nonacosa-5,9,21-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of polyunsaturated fatty acids.
Biology: Plays a role in the study of cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of bio-based materials and lubricants
Mecanismo De Acción
The mechanism of action of nonacosa-5,9,21-trienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that participate in signaling pathways. These pathways can affect various cellular processes, including inflammation and apoptosis .
Comparación Con Compuestos Similares
- 5,9-Eicosadienoic Acid
- Chatenaytrienin-4
- Mead Acid
Comparison: Nonacosa-5,9,21-trienoic acid is unique due to its specific arrangement of double bonds and its longer carbon chain compared to similar compounds like 5,9-eicosadienoic acid and mead acid. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
884856-10-4 |
|---|---|
Fórmula molecular |
C29H52O2 |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
nonacosa-5,9,21-trienoic acid |
InChI |
InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h8-9,20-21,24-25H,2-7,10-19,22-23,26-28H2,1H3,(H,30,31) |
Clave InChI |
KGLBESMXVOAFCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


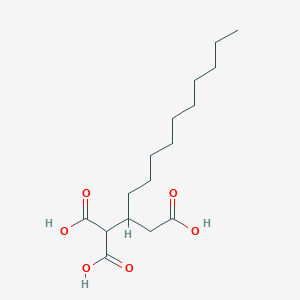
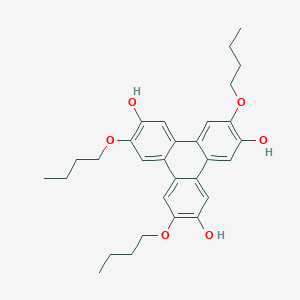
![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)

![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
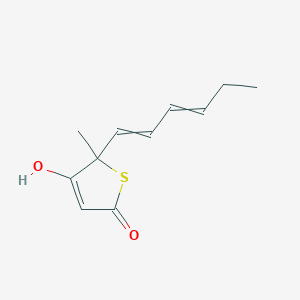
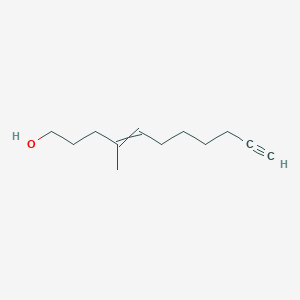



![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
